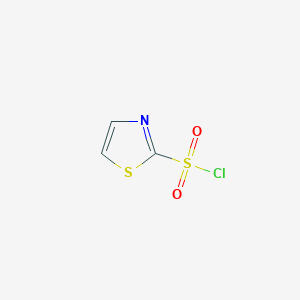

2-Thiazolesulfonyl chloride

Description

Propriétés

IUPAC Name |

1,3-thiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJQWMUBCRPGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468861 | |

| Record name | 2-THIAZOLESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100481-09-2 | |

| Record name | 2-THIAZOLESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Thiazolesulfonyl chloride can be synthesized from thiazole through a series of chemical reactions. One common method involves the reaction of thiazole with chlorosulfonic acid, which introduces the sulfonyl chloride group into the thiazole ring . The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Thiazolesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Thiazolesulfonyl chloride serves as a key intermediate in the synthesis of biologically active compounds, particularly sulfonamides. These derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Recent studies have highlighted the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide moieties. These compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions (e.g., 4-tert-butyl and 4-isopropyl) showed promising results in inhibiting bacterial growth due to their ability to act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in folate synthesis .

| Compound Structure | Activity | Target Bacteria |

|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide | Potent | E. coli, S. aureus |

| Substituted derivatives (4-tert-butyl) | High | Multi-strain |

Anticancer Properties

The compound is also investigated for its potential anticancer effects. Various thiazole-containing compounds synthesized from this compound have shown cytotoxic effects against cancer cell lines such as HepG2 and PC12. For example, a study demonstrated that derivatives of the thiazole-paeonol-phenylsulfonyl scaffold exhibited significant cytotoxicity against these cell lines .

Agricultural Applications

In agriculture, this compound is utilized in the development of herbicides and pesticides. Its derivatives have been designed to target specific pathways in plant growth regulation or pest control.

Herbicidal Activity

Research indicates that sulfonamide derivatives can inhibit key enzymes involved in plant growth. For instance, the synthesis of imidazo[2,1-b]thiazole-based herbicides has shown effective herbicidal activity against various weed species .

| Herbicide Type | Active Ingredient | Target Weeds |

|---|---|---|

| Sulfonamide-based | Imidazo[2,1-b]thiazole | Broadleaf weeds |

Material Science Applications

Beyond biological applications, this compound is also explored for its utility in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

The incorporation of thiazole groups into polymer matrices has been shown to enhance properties such as thermal stability and chemical resistance. The sulfonamide functionalities contribute to improved adhesion properties in coatings used for industrial applications.

Case Studies

Several case studies illustrate the efficacy of this compound in various applications:

- Antibacterial Study : A series of synthesized thiazole-sulfonamide compounds were tested against multiple strains of bacteria, revealing that certain structural modifications significantly enhanced antibacterial potency .

- Anticancer Research : Derivatives synthesized from this compound were tested for cytotoxicity against cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms .

Mécanisme D'action

The mechanism of action of 2-Thiazolesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate products, depending on the nucleophile used . The compound can also interact with biological molecules, potentially modifying their activity or function .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides depend on their core heterocycles and substituents. Below is a comparative analysis of 2-thiazolesulfonyl chloride and its analogs:

Table 1: Key Properties of this compound and Analogs

Reactivity and Stability

- This compound : The electron-deficient thiazole ring enhances the electrophilicity of the sulfonyl chloride group, making it reactive toward nucleophiles like amines and alcohols. However, steric hindrance from the thiazole ring may reduce reaction rates compared to less bulky analogs .

- Thiophene-Based Analogs (e.g., 2-Thiophenesulfonyl Chloride) : Thiophene’s electron-rich aromatic system slightly deactivates the sulfonyl chloride group, but its planar structure facilitates easier access for nucleophilic attack compared to thiazole derivatives .

- Substituted Thiazoles (e.g., Phenyl or CF₃ Derivatives) : Electron-withdrawing groups (e.g., CF₃ in ) increase sulfonyl chloride reactivity, while bulky substituents (e.g., phenyl in ) may hinder reactions requiring steric accessibility.

Physical Properties and Handling

- Melting/Boiling Points : this compound is typically stored as a crystalline solid, while analogs like 2-thiophenesulfonyl chloride have lower melting points (33°C) and higher volatility .

- Safety : Most sulfonyl chlorides are corrosive (Hazard Class 8) and require refrigeration for storage. For example, 2-thiophenesulfonyl chloride must be kept at 2–8°C to prevent decomposition .

Commercial Availability and Cost

- This compound: Priced at $360/50 mg (Santa Cruz Biotechnology), reflecting its niche applications .

- 2-Thiophenesulfonyl Chloride : More cost-effective ($105/100 mL) due to broader industrial use .

Activité Biologique

2-Thiazolesulfonyl chloride is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the reaction of thiazole derivatives with sulfonyl chlorides. The synthesis process is crucial as it influences the biological activity of the resulting compounds. For instance, modifications in the thiazole ring structure can enhance specific interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as a pharmacophore in various drug designs. Its derivatives have demonstrated a wide range of activities, including:

- Antimicrobial Activity : Compounds derived from thiazolesulfonyl chloride have shown promising antibacterial and antifungal properties. For example, studies indicate that certain derivatives exhibit significant inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans .

- Anticancer Activity : Research has highlighted the potential of thiazolesulfonyl derivatives in cancer therapy. A study found that these compounds could inhibit carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor growth and metastasis . The IC50 values for these inhibitors were reported in the low nanomolar range, indicating potent activity.

- Enzyme Inhibition : Thiazolesulfonyl compounds have been evaluated for their ability to inhibit various enzymes, including carbonic anhydrases (CAs). The inhibition constants (Ki) for some derivatives ranged from 57.7 to 98.2 µM against CA II, showcasing selective inhibition over other isoforms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Key findings include:

- Functional Groups : The presence of electron-withdrawing groups (e.g., NO2) and electron-donating groups (e.g., OMe) significantly affects antimicrobial potency. Compounds with specific substitutions showed enhanced activity against bacterial strains .

- Hydrophobic Interactions : Molecular docking studies revealed that certain thiazole derivatives formed strong hydrophobic interactions with target enzymes, which may contribute to their inhibitory effects .

Table 1: Inhibitory Activity of Thiazolesulfonyl Derivatives Against Carbonic Anhydrases

| Compound ID | Target Enzyme | IC50 (nM) | Remarks |

|---|---|---|---|

| 14a | CA II | 80.3 | Strongest inhibitor |

| 14b | CA IX | 29.0 | Best activity against CA IX |

| 12a | CA I | >100 | No significant inhibition |

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID | Microbe | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 5b | Staphylococcus aureus | 3.91 | 15.62 |

| 5c | Candida albicans | 4.01 | 31.25 |

Case Studies

- Cancer Cell Line Studies : A series of saccharide-modified thiazole sulfonamide derivatives were tested against human cancer cell lines (HT-29, MDA-MB-231). Results indicated a significant reduction in cell viability under hypoxic conditions, suggesting potential use in targeting tumor microenvironments .

- Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives against multiple bacterial strains. The results demonstrated that certain compounds exhibited MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing 2-thiazolesulfonyl chloride, and how can its purity be validated?

this compound is typically synthesized via sulfonation of thiazole derivatives using chlorosulfonic acid, followed by purification via recrystallization or distillation. Key steps include maintaining anhydrous conditions to prevent hydrolysis . Purity validation requires analytical techniques such as:

- ¹H/¹³C NMR : To confirm structural integrity by analyzing characteristic peaks (e.g., sulfonyl chloride group at ~140 ppm in ¹³C NMR).

- FT-IR : Detection of the S=O stretching vibration (~1360–1180 cm⁻¹) and S-Cl bond (~550 cm⁻¹) .

- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S.

Q. What safety protocols are critical when handling this compound in the laboratory?

this compound is moisture-sensitive and corrosive. Essential protocols include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, tight-fitting goggles, and lab coats .

- Ventilation : Use under a chemical fume hood to avoid inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) in a cool, dry place. Avoid contact with water to prevent exothermic decomposition .

Q. How can researchers mitigate hydrolysis during experimental workflows involving this compound?

Hydrolysis is a major challenge due to the reactivity of the sulfonyl chloride group. Mitigation strategies include:

- Solvent Choice : Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to scavenge moisture.

- Temperature Control : Reactions should be conducted at 0–5°C to slow hydrolysis rates .

- Inert Atmosphere : Perform reactions under argon or nitrogen to exclude ambient moisture .

Advanced Research Questions

Q. How do solvolysis rates of this compound vary in hydroxylic solvents, and what mechanistic insights do these kinetics provide?

Solvolysis in hydroxylic solvents (e.g., water, methanol) follows a two-step mechanism:

Nucleophilic Attack : The solvent’s hydroxyl group attacks the electrophilic sulfur atom.

Chloride Departure : Formation of sulfonic acid or ester intermediates.

Kinetic studies in methanol/water mixtures reveal pseudo-first-order behavior, with rate constants increasing with solvent polarity. Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots suggest a dissociative transition state . Computational studies (e.g., DFT) can further elucidate substituent effects on reaction pathways.

Q. What analytical techniques resolve contradictions in reported stability data for this compound under varying storage conditions?

Discrepancies in stability data often arise from differences in moisture exposure and storage temperatures. A systematic approach includes:

- Accelerated Stability Testing : Heat samples to 40–60°C and monitor decomposition via TGA/DSC.

- HPLC-MS : Track degradation products (e.g., sulfonic acids) over time.

- Karl Fischer Titration : Quantify residual moisture in stored samples .

For long-term storage, lyophilization under vacuum and storage at –20°C in amber vials is recommended .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced reactivity for sulfonamide synthesis?

Computational methods enable rational design by:

- Frontier Molecular Orbital (FMO) Analysis : Identifying reactive sites via HOMO/LUMO energies.

- Transition State Modeling : Predicting activation barriers for nucleophilic substitution reactions.

- Solvent Effects : COSMO-RS simulations to optimize solvent environments for desired reactivity .

For example, electron-withdrawing substituents on the thiazole ring lower LUMO energy, enhancing electrophilicity at the sulfur center.

Q. What are the challenges in characterizing reaction intermediates during this compound-mediated sulfonylation, and how can they be addressed?

Key challenges include:

- Transient Intermediates : Short-lived species (e.g., sulfene intermediates) require low-temperature trapping (–78°C) for NMR analysis.

- Side Reactions : Competing hydrolysis or dimerization can obscure signals. Quenching with anhydrous methanol stabilizes intermediates for ESI-MS characterization .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks real-time changes in functional groups .

Methodological Recommendations

- Controlled Experiments : Compare kinetic data across solvents to isolate solvent effects .

- Cross-Validation : Use multiple spectroscopic techniques (NMR, IR, MS) to confirm intermediate structures .

- Collaborative Studies : Partner with computational chemists to validate mechanistic hypotheses via molecular dynamics simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.